

Spectroscopic Characterization of 4-Chloronicotinaldehyde: A Technical Guide

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Compound of Interest		
Compound Name:	4-Chloronicotinaldehyde	
Cat. No.:	B038066	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **4-Chloronicotinaldehyde** (CAS No: 114077-82-6), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comprehensive analysis based on data from closely related analogs, including 2-chloro-3-pyridinecarboxaldehyde, 4-pyridinecarboxaldehyde, and 4-chlorobenzaldehyde. This information is intended to aid researchers in the identification and characterization of **4-Chloronicotinaldehyde**.

Molecular Structure and Expected Spectroscopic Features

4-Chloronicotinaldehyde, also known as 4-chloro-3-pyridinecarboxaldehyde, possesses a pyridine ring substituted with a chlorine atom at the 4-position and an aldehyde group at the 3-position. This substitution pattern will dictate the chemical shifts in its NMR spectra, the vibrational frequencies in its IR spectrum, and the fragmentation patterns in its mass spectrum.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Herein, we provide predicted ¹H and ¹³C NMR data for **4-Chloronicotinaldehyde**.



¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal for the aldehydic proton.

Table 1: Predicted ¹H NMR Data for **4-Chloronicotinaldehyde**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.1	Singlet	1H	H-7 (Aldehyde)
~8.9	Singlet	1H	H-2
~8.6	Doublet	1H	H-6
~7.6	Doublet	1H	H-5

Predictions are based on data for isomeric and related compounds and are typically recorded in CDCl₃.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for **4-Chloronicotinaldehyde**

Chemical Shift (δ, ppm)	Assignment
~190	C-7 (Aldehyde C=O)
~155	C-2
~152	C-6
~145	C-4
~130	C-3
~125	C-5



Predictions are based on data for isomeric and related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Chloronicotinaldehyde** is expected to show characteristic absorption bands for the aldehyde group and the chlorinated pyridine ring.

Table 3: Predicted IR Absorption Bands for 4-Chloronicotinaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi doublet)
~1705	Strong	Aldehyde C=O stretch
~1580, ~1470	Medium-Strong	C=C and C=N ring stretching
~1100	Medium	C-Cl stretch
~800-900	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for 4-Chloronicotinaldehyde



m/z	Relative Intensity	Assignment
141/143	High	[M] ^{+*} (Molecular ion peak, with 3:1 ratio due to ³⁵ Cl/ ³⁷ Cl isotopes)
140/142	Medium	[M-H]+
112/114	Medium	[M-CHO]+
76	Medium	[C ₅ H ₄ N] ⁺

Experimental Protocols

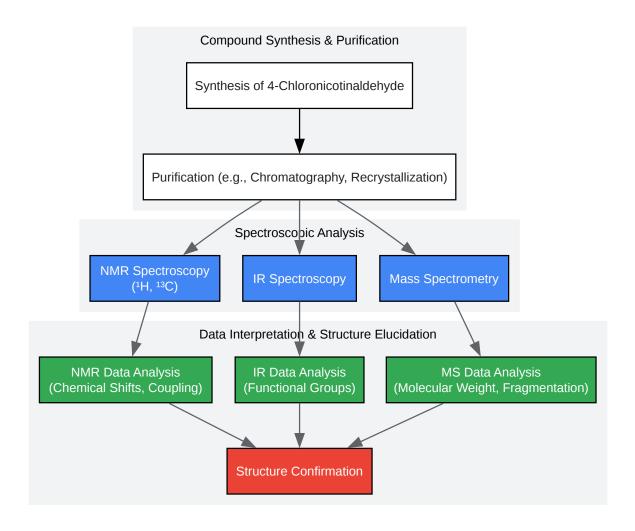
While specific experimental parameters for **4-Chloronicotinaldehyde** are not publicly available, the following are general methodologies for obtaining the spectroscopic data discussed.

- NMR Spectroscopy: A sample of **4-Chloronicotinaldehyde** (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: An IR spectrum can be obtained using an FT-IR spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- Mass Spectrometry: A dilute solution of the compound is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **4-Chloronicotinaldehyde**.





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